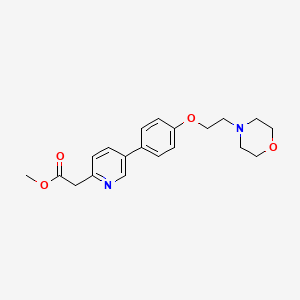

Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate

Cat. No. B8806075

M. Wt: 356.4 g/mol

InChI Key: RCMQRZISSOXJPO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07939529B2

Procedure details

A 2 L single-necked round-bottomed flask was charged with 6 (64.00 g, 0.198 mol) and MeOH (360 g) followed by the slow, careful, and dropwise addition of H2SO4 (240 g) and the resulting homogeneous solution stirred at reflux (115° C. oil bath) until the reaction was complete (25 h with 0.8% unreacted starting material) with 3.5% ArCH2CO2H. After brief cooling, MgSO4 (75 g) was added and the mixture swirled and allowed to stand an additional 45 min (composition now 96.3% product, 0.8% unreacted starting material, and 2.5% ArCH2CO2H). The reaction mixture was then added slowly to a rapidly stirred and cooled (ice-water bath) mixture of DCM (2 L) and a solution of K2CO3 (450 g) in H2O (600 mL). The resulting emulsion was allowed to stand overnight. The clear portions of organic solution were siphoned off and the remainder portions were treated iteratively with water and DCM, the clear organics being combined with the original portion that was siphoned off. The combined organics were dried (Na2SO4), filtered, and concentrated to a volume of ˜1.2 L followed by the addition of 300 mL of 5% EtOAc (in heptane) and then heptane (300 mL) and the mixture concentrated (rotovap with heat) again to remove the DCM. At this point 15 mL EtOAc was added and the hot mixture swirled until crystallization had begun, swirling continued until crystallization was near complete, and then allowed to stand and cool to room temperature for complete crystallization. The solid was then filtered, washed with 300 mL 5% EtOAc (in heptane) and heptane (100 mL) and then fully air dried to give 57.74 g (yield of 82%) of 7 as a light yellow solid (98.9% AUC). Another 3.94 g of clean product (97.9% AUC) was obtained from the filtrate (total yield of 87%).

Name

6

Quantity

64 g

Type

reactant

Reaction Step Three

[Compound]

Name

unreacted starting material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

ArCH2CO2H

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

ArCH2CO2H

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]#N)=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1.OS(O)(=O)=O.[O-:30]S([O-])(=O)=O.[Mg+2].[C:36]([O-])([O-])=[O:37].[K+].[K+]>O.C(Cl)Cl.CO>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]([O:37][CH3:36])=[O:30])=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1 |f:2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

Step Three

|

Name

|

6

|

|

Quantity

|

64 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC#N

|

|

Name

|

|

|

Quantity

|

360 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

240 g

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Five

[Compound]

|

Name

|

unreacted starting material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

ArCH2CO2H

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].[Mg+2]

|

Step Eight

[Compound]

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

ArCH2CO2H

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

115 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting homogeneous solution stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then added slowly to

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

a rapidly stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organics were dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a volume of ˜1.2 L

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 300 mL of 5% EtOAc (in heptane)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

heptane (300 mL) and the mixture concentrated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(rotovap with heat) again

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the DCM

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At this point 15 mL EtOAc was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the hot mixture swirled until crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

swirling continued until crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool to room temperature for complete crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 300 mL 5% EtOAc (in heptane) and heptane (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fully air dried

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 57.74 g | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |